molecular formula C48H78O16 B12803855 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

Cat. No.: B12803855
M. Wt: 911.1 g/mol
InChI Key: CHHCVCZBDNSJEX-CJMDTNIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asiaticoside involves the extraction of Centella asiatica followed by purification processes. The primary method includes the use of solvents such as methanol and acetonitrile in combination with orthophosphoric acid buffer for the extraction and purification of asiaticoside . The process is optimized using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure high purity and yield.

Industrial Production Methods: Industrial production of asiaticoside typically involves large-scale extraction from Centella asiatica using water/alcoholic solvents. The extract is then subjected to further purification using chitosan-based hydrogels, which facilitate the controlled release and enhanced permeability of asiaticoside . This method ensures the production of high-quality asiaticoside suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Asiaticoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of asiaticoside is asiatic acid, which retains many of the pharmacological properties of the parent compound .

Scientific Research Applications

Asiaticoside has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Asiaticoside is often compared with other triterpenoid compounds such as:

Asiaticoside stands out due to its unique glycoside structure, which enhances its solubility and bioavailability, making it a more effective therapeutic agent in various applications.

Properties

Molecular Formula

C48H78O16

Molecular Weight

911.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C48H78O16/c1-22-12-17-48(19-18-46(7)25(30(48)23(22)2)10-11-29-45(6)15-9-14-44(4,5)28(45)13-16-47(29,46)8)43(58)64-42-37(56)34(53)32(51)27(62-42)21-59-40-38(57)35(54)39(26(20-49)61-40)63-41-36(55)33(52)31(50)24(3)60-41/h10,22-24,26-42,49-57H,9,11-21H2,1-8H3/t22-,23+,24+,26-,27-,28+,29-,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,45+,46-,47-,48+/m1/s1

InChI Key

CHHCVCZBDNSJEX-CJMDTNIASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O

Origin of Product

United States

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